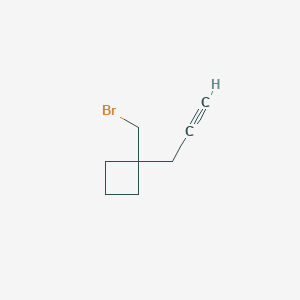

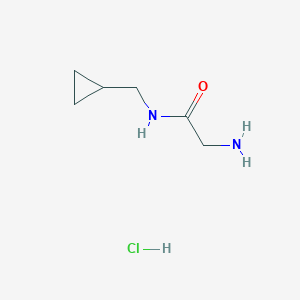

![molecular formula C7H7BrClN3 B1377576 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1381940-76-6](/img/structure/B1377576.png)

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride

Descripción general

Descripción

5-Bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound with the molecular formula C7H6BrN3 . It is also known as 1, 3-diazole and contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1H-benzo[d]imidazol-2-amine were not found in the retrieved data, imidazole derivatives show a broad range of chemical and biological properties .Physical and Chemical Properties Analysis

The molecular weight of 5-Bromo-1H-benzo[d]imidazol-2-amine is 212.05 g/mol . It has a topological polar surface area of 54.7 Ų and a complexity of 153 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has shown that derivatives of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride can be synthesized and evaluated for their antimicrobial activity. A study by Reddy and Reddy (2010) demonstrated the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited antibacterial activity comparable to standard Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole. These findings highlight the compound's potential as a precursor in developing antimicrobial agents (Reddy & Reddy, 2010).

Synthesis of N-fused Hybrid Scaffolds

Another application involves the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones using this compound as a starting material. Kim, Dao, and Cho (2018) employed microwave irradiation in the presence of a base to achieve moderate to good yields of these N-fused hybrid scaffolds, demonstrating the versatility of this compound in synthesizing complex heterocyclic structures (Kim, Dao, & Cho, 2018).

Development of Anticancer Agents

Rashid, Husain, and Mishra (2012) focused on the synthesis of benzimidazoles bearing the oxadiazole nucleus as anticancer agents. Starting with 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, they developed a series of compounds exhibiting significant in vitro anticancer activity. This research underscores the potential of this compound derivatives in cancer treatment (Rashid, Husain, & Mishra, 2012).

Green Synthesis Approaches

Wagare, Sonone, Farooqui, and Durrani (2019) reported an environmentally friendly synthesis method for benzo[d]imidazo[2,1-b]thiazoles, demonstrating the compound's role in green chemistry. Their approach highlights the importance of developing sustainable and efficient synthesis methods for potential therapeutic agents (Wagare, Sonone, Farooqui, & Durrani, 2019).

Safety and Hazards

Direcciones Futuras

While specific future directions for 5-Bromo-1H-benzo[d]imidazol-2-amine were not found in the retrieved data, imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . This suggests potential future research directions in exploring the therapeutic potentials of 5-Bromo-1H-benzo[d]imidazol-2-amine and its derivatives.

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are key components in many functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Action Environment

It’s recommended to keep this compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .

Propiedades

IUPAC Name |

6-bromo-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSWGGZVBLYGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

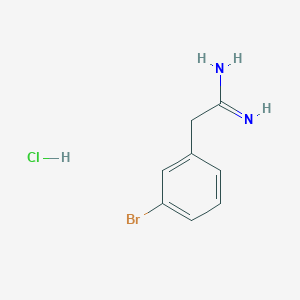

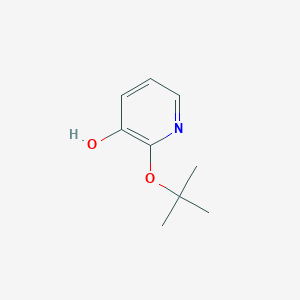

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)

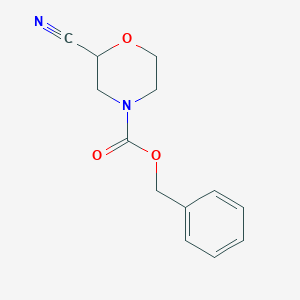

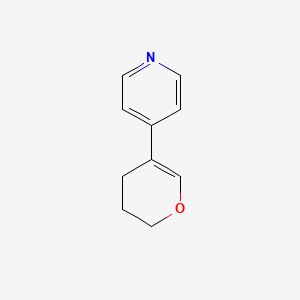

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)

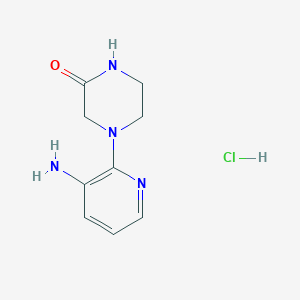

![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)

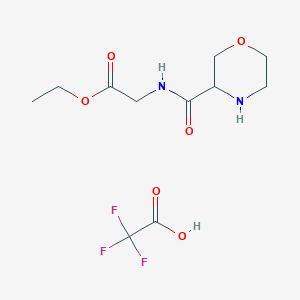

![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)

![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)